molecular formula C10H11ClFNO2 B6181091 (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride CAS No. 2613300-09-5

(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Cat. No.: B6181091
CAS No.: 2613300-09-5
M. Wt: 231.7
InChI Key:
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Description

(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a fluorinated derivative of tetrahydroisoquinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoro-1,2,3,4-tetrahydroisoquinoline.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group.

    1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Lacks the fluorine atom.

    6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of both the fluorine atom and the carboxylic acid group in (3S)-6-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride makes it unique. The fluorine atom can significantly alter the compound’s electronic properties and reactivity, while the carboxylic acid group enhances its solubility and potential for ionic interactions.

Properties

CAS No.

2613300-09-5

Molecular Formula

C10H11ClFNO2

Molecular Weight

231.7

Purity

95

Origin of Product

United States

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